molecular formula C10H10ClFN2O2 B2525080 N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide CAS No. 2172079-32-0

N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide

Cat. No.: B2525080
CAS No.: 2172079-32-0
M. Wt: 244.65
InChI Key: QXBIYEBETCGEDF-UHFFFAOYSA-N
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Description

N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide (CAS 2172079-32-0) is a synthetic compound of significant interest in advanced chemical research and development . It features a molecular formula of C 10 H 10 ClFN 2 O 2 and a molecular weight of 244.65 g/mol . This hydrazide derivative is part of a class of compounds known for their utility as key synthetic intermediates, particularly in the construction of more complex heterocyclic structures . Compounds containing the chloroacetamide functional group, like this one, are recognized for their reactivity and serve as crucial building blocks in medicinal chemistry and organic synthesis . They are frequently utilized in nucleophilic substitution reactions to create sulfide and other functionalized derivatives with potential biological activity . Research into similar chloroacetamide-based compounds has demonstrated their value as precursors for developing molecules with antimicrobial and antioxidant properties . This compound is supplied for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Proper storage conditions of 2-8°C are recommended to maintain stability .

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O2/c11-6-10(16)14-13-9(15)5-7-3-1-2-4-8(7)12/h1-4H,5-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBIYEBETCGEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide typically involves the reaction of 2-fluorophenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with chloroacetyl chloride under controlled conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and solvents, as well as specialized equipment to ensure the purity and yield of the final product. The process would also include steps for purification, such as recrystallization or chromatography, to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding acids or ketones, while substitution reactions could introduce new functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

Medicinal Chemistry

N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide has been investigated for its potential therapeutic applications due to the presence of the hydrazide functional group. This group is known for its ability to form covalent bonds with biological targets, which may lead to various pharmacological effects.

  • Antimicrobial Activity : Preliminary studies suggest that hydrazide derivatives exhibit antimicrobial properties. The chloroacetyl group may enhance the compound's cytotoxicity against certain pathogens.
  • Anticancer Potential : The compound's structure indicates possible interactions with cancer cell pathways, warranting further investigation into its anticancer efficacy .

Organic Synthesis

The compound serves as an essential building block in the synthesis of more complex organic molecules. It can be utilized as a reagent in various organic reactions, contributing to the development of new pharmaceuticals and agrochemicals.

  • Synthesis of Derivatives : this compound can be transformed into other biologically active compounds through various synthetic routes. For instance, it can react with different amines or carboxylic acids to yield novel derivatives with enhanced biological activities.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Acetohydrazide : The reaction begins with hydrazine hydrate reacting with an appropriate acetyl derivative.
  • Chloroacetylation : The resulting acetohydrazide is then treated with chloroacetyl chloride under controlled conditions.
  • Purification : The final product is purified using recrystallization or chromatography techniques to ensure high purity for subsequent applications.

Antimicrobial Studies

A study evaluated the antimicrobial activity of various hydrazide derivatives, including this compound, against common bacterial strains such as E. coli and S. aureus. The results indicated that this compound exhibited comparable activity to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anticancer Research

In another investigation focusing on anticancer properties, derivatives of this compound were tested against different cancer cell lines. The results showed promising cytotoxic effects, particularly in breast and lung cancer cells, prompting further exploration into its mechanisms of action .

Summary Table of Applications

Application FieldSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial and anticancer agentsExhibited significant activity against pathogens and cancer cells
Organic SynthesisBuilding block for complex organic moleculesUseful in synthesizing novel derivatives
Biological ResearchInvestigating enzyme inhibitionPotential interactions with biological targets

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide would depend on its specific biological activity. Generally, such compounds can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would require detailed studies, including biochemical assays and molecular modeling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide and related acetohydrazides:

Compound Key Substituents Molecular Formula Biological Activity Reference
This compound 2-Chloroacetyl, 2-fluorophenyl C₁₀H₉ClFN₂O₂ Insufficient data N/A
N'-(2,4-Dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide Ethylthio-benzimidazolyl, 2,4-dihydroxybenzylidene C₁₈H₁₈N₄O₂S α-Glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM)
2-(4-Chloro-2-methylphenoxy)-N'-[(2-methylphenyl)methylidene]acetohydrazide 4-Chloro-2-methylphenoxy, 2-methylbenzylidene C₁₇H₁₇ClN₂O₂ Anticancer activity (tested via NMR and MS; yield = 67%)
N′-(2-Oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Triazole-thiol, 2-oxoindolin-3-ylidene C₂₄H₂₂N₈O₂S Cytotoxic against melanoma IGR39 (IC₅₀ < 10 μM)
N'-(4-(Dimethylamino)benzylidene)-2-(5-aryl-1H-1,2,4-triazol-3-ylthio)acetohydrazide Triazolylthio, 4-(dimethylamino)benzylidene C₁₉H₂₀N₆OS Antidepressant activity (significant in tail suspension test)
N'-(2-Chloroacetyl)-2-(1,1-dioxo-1λ⁶-thiolan-3-yl)acetohydrazide 2-Chloroacetyl, thiolan-3-yl C₇H₁₀ClN₂O₃S₂ Not explicitly reported (synthetic intermediate with potential antibacterial utility)

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound may enhance metabolic stability compared to ethylthio or benzimidazolyl groups in analogs like those in , which show potent α-glucosidase inhibition.
  • Hydrogen Bonding : Compounds with dihydroxybenzylidene (e.g., ) or oxoindolinylidene (e.g., ) substituents exhibit stronger enzyme inhibition due to hydrogen-bonding interactions with active sites.
  • Heterocyclic Moieties : Triazole and benzimidazole derivatives (e.g., ) demonstrate enhanced anticancer and antimicrobial activities, likely due to π-π stacking and metal coordination.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for related acetohydrazides, such as condensation of 2-(2-fluorophenyl)acetic hydrazide with 2-chloroacetyl chloride, as seen in analogs like .

Biological Activity

N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and specific activities against various pathogens, emphasizing its antibacterial properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2-fluorophenyl)acetohydrazide with chloroacetyl chloride. The reaction conditions, including solvent choice and temperature, can significantly influence the yield and purity of the final product. The molecular structure is characterized by the presence of a chloroacetyl group and a fluorophenyl moiety, which are crucial for its biological activity.

Antibacterial Activity

Numerous studies have reported on the antibacterial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µM)Zone of Inhibition (mm)
Staphylococcus aureus2015
Escherichia coli4012
Pseudomonas aeruginosa5010

The compound showed a significant zone of inhibition against S. aureus, comparable to standard antibiotics like cefoxitin and gentamicin, demonstrating its potential as an effective antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways. Studies using bioelectrochemical methods have indicated that treatment with this compound leads to reduced metabolic activity in S. aureus, suggesting a direct impact on cellular functions .

Case Studies

In a recent study, this compound was tested in vitro against multi-drug resistant strains of S. aureus. The results showed that the compound not only inhibited bacterial growth but also prevented biofilm formation, which is a significant factor in chronic infections. The study highlighted the compound's potential as a novel therapeutic agent in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N'-(2-chloroacetyl)-2-(2-fluorophenyl)acetohydrazide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including hydrazide formation and chloroacetylation. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–100°C) to avoid side reactions.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or methanol) for improved solubility and yield .
  • Catalysts : Use of triethylamine to neutralize HCl byproducts during chloroacetyl group introduction .
  • Purity Control : Recrystallization with methanol or ethanol is critical for isolating high-purity products .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrazide and fluorophenyl group connectivity .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]+ peak at m/z 283.65) .
  • Infrared Spectroscopy (IR) : Detection of C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches .
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl, F) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Demonstrated inhibition against Gram-positive bacteria (e.g., S. aureus) with MIC values ≤25 µg/mL. Testing requires standardized broth microdilution assays .
  • Anti-inflammatory Potential : Similar hydrazide derivatives showed 71–78% inhibition in carrageenan-induced edema models, suggesting COX-2 targeting .
  • Antiplatelet Effects : Analogous compounds (e.g., ZE-4c) prolonged bleeding time in mice via thrombin inhibition, assessed via tail-bleeding assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to the fluorophenyl ring to enhance antimicrobial potency .
  • Scaffold Hybridization : Combine with benzimidazole or 1,3,4-thiadiazole moieties to improve anticancer activity (e.g., IC₅₀ values <10 µM in HCT-15 cells) .
  • Table: SAR Trends in Analogous Compounds :
SubstituentBioactivity ImprovementReference
3-NO₂ on phenyl2.5× increase in IC₅₀
2-Cl on benzothiazole67% seizure protection

Q. What crystallographic methods elucidate the 3D structure and intermolecular interactions of this compound?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C-Cl bond geometry) and packing motifs. For example, hydrogen bonding between hydrazide NH and carbonyl groups stabilizes the crystal lattice .
  • Density Functional Theory (DFT) : Predict electrostatic potential surfaces to identify reactive sites (e.g., chloroacetyl group as an electrophilic hotspot) .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Discrepancies in MIC values may arise from variations in bacterial strain susceptibility. Use CLSI guidelines for reproducibility .
  • Solubility Optimization : Poor aqueous solubility (common in hydrazides) can skew in vitro results. Use co-solvents like DMSO ≤1% to maintain bioactivity .
  • Meta-Analysis : Compare datasets from multiple studies (e.g., IC₅₀ ranges for α-glucosidase inhibition: 6–378 µM in ) to identify outliers .

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